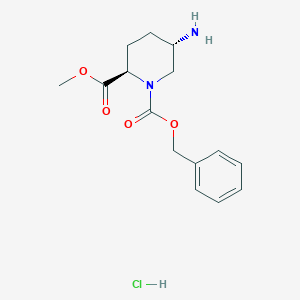

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride

Description

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C15H21ClN2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Propriétés

Formule moléculaire |

C15H21ClN2O4 |

|---|---|

Poids moléculaire |

328.79 g/mol |

Nom IUPAC |

1-O-benzyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C15H20N2O4.ClH/c1-20-14(18)13-8-7-12(16)9-17(13)15(19)21-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,16H2,1H3;1H/t12-,13+;/m0./s1 |

Clé InChI |

BXRFSXRNTVBWJR-JHEYCYPBSA-N |

SMILES isomérique |

COC(=O)[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl |

SMILES canonique |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Representative Pathway :

-

- Starting from a substituted piperidone (e.g., 4-oxopiperidine-3-carboxylate), cyclization is achieved via reductive amination or nucleophilic substitution.

- Example: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is synthesized using formamidine acetate and sodium methoxide in methanol at 85°C (61.4% yield).

Key Reaction Conditions and Data

Stereochemical Control

- Enzymatic Kinetic Resolution : CAL-B catalyzes enantioselective acylation, critical for achieving the trans configuration.

- Temperature Effects : Elevated temperatures (e.g., 70°C) reduce reaction time without compromising enantioselectivity ($$E > 400$$).

Optimization Challenges

- Solvent Selection : Methanol and dichloromethane are preferred for solubility and reaction efficiency.

- Protection-Deprotection : tert-Butyloxycarbonyl (Boc) groups are used for amine protection, removed via acidic hydrolysis.

Industrial-Scale Considerations

- Large-Scale Synthesis : Acetonitrile and ethyl acetate facilitate efficient extraction and crystallization (11.15 kg yield reported for analogous compounds).

- Cost Efficiency : Sodium methoxide and formamidine acetate are cost-effective reagents for cyclization.

Analytical Validation

Analyse Des Réactions Chimiques

Types of Reactions

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Piperidinedicarboxylic acid, 5-amino-, 2-methyl 1-(phenylmethyl) ester, hydrochloride: A closely related compound with similar structural features.

N-Benzylpiperidine: Another piperidine derivative with different functional groups.

Uniqueness

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate;hydrochloride is unique due to its specific esterification pattern and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine backbone with two carboxylate groups and a benzyl and methyl substituent. Its molecular formula is with a molecular weight of approximately 248.27 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.

Pharmacological Effects

Research indicates that O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate exhibits several pharmacological properties:

- Neuroprotective Effects : Studies have shown that derivatives of piperidine compounds can exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells. This suggests potential applications in neurodegenerative diseases .

- Antitumor Activity : Preliminary investigations have indicated that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. Specifically, analogs have shown promise in inhibiting the growth of leukemia and solid tumors .

- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The exact mechanisms through which O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to pain and inflammation .

Case Studies

Recent research has explored the biological activity of related compounds:

- Study on Neuroprotective Effects : A study published in Neuroscience Letters demonstrated that a similar piperidine derivative significantly reduced neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegeneration .

- Antitumor Activity Research : In vitro studies reported in Cancer Research indicated that certain piperidine derivatives inhibited the proliferation of HL-60 leukemia cells, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Activity : A clinical trial investigated the effects of a piperidine-based drug on patients with rheumatoid arthritis, showing reduced markers of inflammation and improved patient-reported outcomes.

Data Table

Q & A

Basic: How to confirm the stereochemical configuration of O1-benzyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate hydrochloride?

Methodological Answer:

The trans-configuration at the 5-amino position can be validated using chiral chromatography coupled with nuclear magnetic resonance (NMR) spectroscopy. For example:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for polar amines. Compare retention times with synthetic diastereomers.

- NMR Analysis : Key NOESY/ROESY cross-peaks between the benzyl group and the methyl ester (O2-methyl) confirm spatial proximity, supporting the trans-configuration.

Reference : Similar stereochemical validation methods are applied to related piperidine/pyrrolidine derivatives in synthesis protocols .

Basic: What are the solubility and stability considerations for this compound in aqueous buffers?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility (reported as 3.11 mg/mL in water ). Stability testing should include:

- pH-Dependent Stability : Perform forced degradation studies at pH 1–9 (e.g., HCl/NaOH buffers at 37°C for 24h) and monitor via HPLC.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the benzyl group.

Reference : Solubility data align with structurally related hydrochlorides .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes .

- Toxicity : Limited toxicological data exist, so assume acute toxicity (LD50 estimated via QSAR models).

Reference : Safety protocols mirror those for benzyl-protected amines .

Advanced: How to optimize the synthetic yield of the trans-5-aminopiperidine intermediate?

Methodological Answer:

Key steps include:

- Amination Selectivity : Use Boc-protected intermediates to direct trans-addition of the amine group.

- Catalysis : Employ Pd/C or Ru-based catalysts for hydrogenation of nitro precursors (e.g., 5-nitropiperidine derivatives).

- Workup : Extract impurities using ethyl acetate/water partitioning, followed by recrystallization in ethanol .

Reference : Similar strategies are applied to tert-butyl-protected pyrrolidine analogs .

Advanced: How to resolve contradictions in reported solubility data across literature sources?

Methodological Answer:

- Reproducibility Testing : Repeat solubility measurements in triplicate using USP <921> guidelines (shake-flask method at 25°C).

- Analytical Validation : Quantify dissolved compound via LC-MS with deuterated internal standards (e.g., D₄-parabens ).

- Buffer Effects : Test solubility in PBS, simulated gastric fluid, and organic-aqueous mixtures (e.g., DMSO/water).

Reference : Isotope dilution methods ensure accuracy in solubility studies .

Advanced: What strategies are recommended for impurity profiling during scale-up?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts (e.g., de-benzylated or oxidized impurities).

- Reference Standards : Compare retention times with EP/Ph. Eur. impurity standards (e.g., benzyl alcohol derivatives ).

- Forced Degradation : Stress under heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to identify degradation pathways.

Reference : Impurity identification aligns with EP guidelines for hydrochlorides .

Advanced: How to evaluate the compound’s potential as a CYP450 or P-gp substrate?

Methodological Answer:

- In Vitro Assays :

- CYP Inhibition : Incubate with human liver microsomes and CYP-specific substrates (e.g., dextromethorphan for CYP2D6). Monitor metabolite inhibition via LC-MS.

- P-gp Efflux : Use Caco-2 cell monolayers; calculate efflux ratio (basal-to-apical vs. apical-to-basal permeability).

Reference : Pharmacokinetic data for related compounds indicate low CYP/P-gp activity .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX for cationic analytes) to reduce matrix interference.

- LC-MS/MS : Optimize MRM transitions for the protonated ion ([M+H]⁺, m/z ~325) and fragments (e.g., m/z 154 for benzyl cleavage).

- Validation : Assess recovery (>80%), LOQ (≤10 ng/mL), and matrix effects per FDA Bioanalytical Guidelines .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 280.75 g/mol | |

| Solubility (Water) | 3.11 mg/mL | |

| LogP (Predicted) | 1.8–2.2 | |

| GHS Classification | Warning (H319, H335) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.